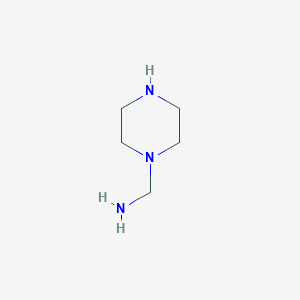

Piperazine-1-methylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

piperazin-1-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3/c6-5-8-3-1-7-2-4-8/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHAIYFTVRRTBNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90171218 | |

| Record name | Piperazine-1-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18190-85-7 | |

| Record name | 1-Piperazinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18190-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine-1-methylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018190857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine-1-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperazine-1-methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: N-Methylpiperazine (CAS 109-01-3)

A Critical Scaffold in Pharmaceutical Design and Synthesis

Executive Summary

N-Methylpiperazine (NMP) is a heterocyclic building block that serves as a "privileged scaffold" in medicinal chemistry. Its structural utility lies in the asymmetry of its two nitrogen atoms: the sterically hindered, tertiary N1-methyl amine and the nucleophilic, secondary N4 amine. This duality allows for highly regioselective reactions without the need for protecting groups, making NMP a cornerstone in the synthesis of blockbuster drugs like Clozapine , Sildenafil , and Rifampicin .

This guide provides verified physical data, purification protocols, and mechanistic insights for researchers utilizing NMP in drug development.

Part 1: Critical Physical & Thermodynamic Properties[2]

The following data has been consolidated from standard chemical reference databases to ensure high reliability for experimental design.

| Property | Value | Unit | Conditions/Notes |

| Molecular Weight | 100.16 | g/mol | |

| Appearance | Colorless Liquid | - | Hygroscopic; amine-like odor |

| Boiling Point | 138.0 | °C | At 760 mmHg [1] |

| Melting Point | -6.0 | °C | |

| Density | 0.903 | g/mL | At 25°C [2] |

| Refractive Index | 1.466 | [2] | |

| Vapor Pressure | 6.0 | mmHg | At 20°C |

| Flash Point | 42.0 | °C | Closed Cup (Flammable) |

| pKa (1) | 5.11 | - | N1 (Tertiary amine) |

| pKa (2) | 9.14 | - | N4 (Secondary amine) |

| Solubility | Miscible | - | Water, Ethanol, Ether |

Structural Insight: The Basicity Differential

For drug developers, the pKa differential is the most critical parameter.

-

N4 (Secondary Amine, pKa ~9.14): This is the reactive nucleophile. In physiological conditions (pH 7.4), this nitrogen is predominantly protonated, enhancing the aqueous solubility of the final drug candidate—a key reason NMP moieties are added to lipophilic drugs (e.g., Sildenafil).

-

N1 (Tertiary Amine, pKa ~5.11): The methyl group introduces steric bulk and reduces solvation stabilization of the conjugate acid, making this nitrogen significantly less basic. This allows the N4 position to participate in nucleophilic attacks (e.g., SNAr) while the N1 remains unreactive.

Part 2: Purification & Handling Methodology[4][5][6]

Commercial NMP often contains impurities such as water (due to hygroscopicity) and trace piperazine (from synthesis), which can lead to side reactions (e.g., bis-alkylation). The following protocol ensures high-purity NMP for sensitive catalytic couplings.

Protocol: Azeotropic Drying and Fractional Distillation

-

Pre-drying: Treat commercial NMP with Potassium Hydroxide (KOH) pellets (10% w/w) in a flask. Stir gently for 12 hours. The KOH will form a separate aqueous layer as it pulls water from the amine.

-

Decantation: Decant the organic layer away from the aqueous KOH sludge.

-

Reflux: Transfer the amine to a distillation flask containing fresh KOH or Sodium metal (for ultra-dry applications). Reflux under an inert atmosphere (Argon/Nitrogen) for 2 hours.

-

Distillation: Perform fractional distillation.

-

Discard: The first 5-10% of the distillate (fore-run), which contains volatile impurities.

-

Collect: The fraction boiling steadily at 137-138°C .

-

-

Storage: Store over 4Å molecular sieves in an amber bottle under Argon.

Figure 1: Purification workflow for generating anhydrous, high-purity N-methylpiperazine.

Part 3: Reactivity & Pharmaceutical Applications

NMP is primarily used to introduce the piperazine moiety via Nucleophilic Aromatic Substitution (SNAr) . This reaction is ubiquitous in the synthesis of antipsychotics and antibiotics.

Mechanism: SNAr Regioselectivity

In the synthesis of Clozapine , NMP reacts with an imino-chloride intermediate. The reaction is driven by the nucleophilicity of the N4 amine. The N1 methyl group acts as a "cap," preventing the formation of polymeric side products that would occur if unsubstituted piperazine were used.

Key Reaction Parameters:

-

Solvent: Toluene or Xylene (requires high boiling point for thermal activation).

-

Base: Often requires an auxiliary base (e.g.,

) if the electrophile is not sufficiently activated, though NMP itself can act as a proton scavenger. -

Catalyst: Palladium-catalyzed Buchwald-Hartwig amination is used when the electrophile is an unactivated aryl halide.

Figure 2: General SNAr pathway for coupling NMP to aryl substrates.

Part 4: Safety, Handling, & Storage[5][7][8]

N-methylpiperazine is a hazardous reagent.[1][2][3][4] Strict adherence to safety protocols is required.

-

Corrosivity: NMP causes severe skin burns and eye damage (GHS Category 1B). It is highly basic and destroys tissue on contact. Always use butyl rubber or nitrile gloves and a face shield.

-

Flammability: With a flash point of 42°C, it is a Category 3 Flammable Liquid. It must be used in a fume hood away from ignition sources. Static discharge grounding is mandatory during transfer [3].

-

Incompatibility: Violent reactions occur with strong oxidizing agents and acid chlorides.

First Aid Response:

-

Skin Contact: Wash immediately with polyethylene glycol 400, then plenty of water.

-

Eye Contact: Rinse for 15 minutes; consult an ophthalmologist immediately.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53167, 1-Methylpiperazine. Retrieved from [Link]

-

ECHA (European Chemicals Agency). Registration Dossier - 1-methylpiperazine. Retrieved from [Link]

Sources

Advanced Synthesis Protocols for 1-Methylpiperazine: From Bench to Pilot Scale

Executive Summary

1-Methylpiperazine (1-MP) is a critical pharmacophore in the synthesis of fluoroquinolone antibiotics (e.g., Levofloxacin), antipsychotics (e.g., Clozapine), and erectile dysfunction therapeutics (e.g., Sildenafil). Its production is defined by a single, persistent chemical challenge: selectivity .

Whether via cyclization or direct alkylation, the synthesis must suppress the formation of the thermodynamically favorable byproduct, 1,4-dimethylpiperazine (1,4-DMP). This guide details two distinct, self-validating protocols: the Catalytic Cyclization route (preferred for industrial scalability) and the Modified Eschweiler-Clarke route (preferred for laboratory precision).

Part 1: The Industrial Workhorse – Catalytic Cyclization

Target Audience: Process Chemists, Pilot Plant Engineers.

This route utilizes "atom economy" by reacting Diethanolamine (DEA) with Methylamine (MA). Unlike direct methylation of piperazine, this method builds the ring around the nitrogen, inherently limiting bis-alkylation issues if stoichiometry is controlled.

The Chemistry

The reaction proceeds via intermolecular cyclodehydration over a metal-oxide catalyst.

-

Catalyst: Copper-Chromite (CuCr₂O₄) or Cu/ZnO/Al₂O₃.

-

Atmosphere: Hydrogen (Required to maintain catalyst reduction state).

Experimental Protocol (Pilot Scale)

Note: This protocol describes a continuous fixed-bed reactor setup.

Materials:

-

Feed: DEA (Liquid) and Methylamine (40% aqueous solution or anhydrous gas).

-

Catalyst: Copper-Chromite pellets (pre-reduced).

-

Carrier Gas: Hydrogen (99.9%).

Step-by-Step Workflow:

-

Catalyst Activation (Critical):

-

Load the fixed-bed reactor with Cu-Cr catalyst.

-

Why: The catalyst is supplied as an oxide.[3] It must be reduced to metallic Cu⁰/Cu⁺ active sites in situ.

-

Procedure: Ramp temperature to 180°C under N₂ flow. Gradually introduce H₂ (1-5%) into the stream. Hold until water evolution ceases. Final activation at 220°C under 100% H₂.

-

-

Reaction Parameters:

-

Temperature: 200°C – 220°C. (Do not exceed 230°C to prevent coking).

-

Pressure: 200 – 250 bar (Hydrogen partial pressure).

-

Molar Ratio: DEA:MA = 1:3 to 1:5.

-

Why Excess MA? Methylamine is volatile and acts as a sweeping agent; excess suppresses oligomerization of DEA.

-

-

Execution:

-

Collection:

-

Condense the effluent. Vent unreacted MA and H₂ (recycle loop recommended).

-

Collect the crude liquid containing 1-MP, water, and unreacted DEA.

-

Mechanism Visualization

The following diagram illustrates the stepwise cyclization and the role of the catalyst.

Figure 1: Catalytic cyclodehydration of DEA and Methylamine. Hydrogen atmosphere prevents dehydrogenation of intermediates into tars.

Part 2: The Precision Route – Modified Eschweiler-Clarke

Target Audience: Medicinal Chemists, R&D Scientists.

For laboratory synthesis where high pressure is unavailable, the Eschweiler-Clarke reaction is the gold standard. However, the standard protocol often yields a mix of 1-MP and 1,4-DMP. This modified protocol uses solvent control to enhance mono-selectivity.

The Chemistry

-

Reactants: Piperazine (Anhydrous), Formaldehyde (HCHO), Formic Acid (HCOOH).

-

Mechanism: Reductive amination.[5][6] Formic acid serves as both the proton source and the hydride donor.[6]

Experimental Protocol (Lab Scale)

Step-by-Step Workflow:

-

Stoichiometry Setup:

-

Piperazine: 1.0 eq

-

Formaldehyde (37% aq): 1.1 eq (Slight excess only)

-

Formic Acid (98%): 2.5 eq

-

-

Solvent Selection (The Modification):

-

Do not run neat. Use Toluene or Xylene .

-

Why: 1,4-DMP is highly soluble in non-polar solvents, while the mono-methylated product and starting material partition differently. More importantly, the solvent reflux temperature limits the kinetic energy available for the second methylation.

-

-

Reaction:

-

Dissolve Piperazine in Toluene.

-

Add Formic Acid dropwise at 0°C (Exothermic salt formation).

-

Add Formaldehyde dropwise.

-

Reflux the heterogeneous mixture at 100-110°C for 2-4 hours. CO₂ evolution will be visible.

-

-

Workup (Self-Validating):

Mechanism Visualization

Figure 2: Eschweiler-Clarke reductive amination mechanism. Control of the second step is achieved via stoichiometry and solvent choice.

Part 3: Purification & Data Analysis

Separating 1-MP from its congeners is difficult due to close boiling points and azeotrope formation with water.

Distillation Strategy

-

Piperazine BP: 146°C

-

1-Methylpiperazine BP: 138°C

-

1,4-Dimethylpiperazine BP: 131°C

Protocol:

-

Drying: The crude reaction mix must be dried (KOH pellets or azeotropic distillation with benzene) before final fractionation. Water causes the boiling points to converge.

-

Fractionation: Use a Vigreux column (lab) or packed column (pilot) with high theoretical plate count (>20).

-

Collection:

-

Fraction 1 (130-132°C): Mostly 1,4-DMP.

-

Fraction 2 (137-139°C): Pure 1-MP .

-

Residue: Unreacted Piperazine.

-

Comparative Data

| Parameter | Catalytic Cyclization (Route 1) | Modified Eschweiler-Clarke (Route 2) |

| Scale Suitability | Industrial / Pilot | Lab / Small Batch |

| Yield | 70 - 80% | 85 - 92% |

| Selectivity (Mono) | High (>90% with excess MA) | Moderate (Requires strict control) |

| Atom Economy | High (Water is only byproduct) | Low (CO2 loss, high solvent use) |

| Key Risk | High Pressure (200 bar) | Formaldehyde Toxicity |

References

-

ChemicalBook. (2023).[10] 1-Methylpiperazine: Synthesis, Applications and Safety.[10] Retrieved from

-

Schroeder, et al. (1989).[1] Process for the preparation of N-methylpiperazine.[1][2][3][11][12][13] U.S. Patent 4,845,218. Retrieved from

-

Weipert, E. A. (1964). Methylation of piperazines.[1][2][4][8][10][11][13][14] U.S. Patent 3,154,552.[13] Retrieved from

-

Rosenau, T., et al. (2002). A solvent-free and formalin-free Eschweiler-Clarke methylation for amines.Tetrahedron Letters, 43(9), 9487-9488.[6] (Contextual grounding for modified protocols).

-

Guidechem. (n.d.). Synthesis and application of 1-Methylpiperazine.[8][10][14] Retrieved from

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. US4845218A - Preparation of n-methylpiperazine - Google Patents [patents.google.com]

- 3. CN104387340A - Method for preparing N-methyl piperazine and catalyst of N-methyl piperazine - Google Patents [patents.google.com]

- 4. DE3605005A1 - METHOD FOR PRODUCING N-METHYLPIPERAZINE - Google Patents [patents.google.com]

- 5. youtube.com [youtube.com]

- 6. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Page loading... [wap.guidechem.com]

- 9. US3948900A - Preparation of 1-methylpiperazine and 1,4-dimethylpiperazine as co-products - Google Patents [patents.google.com]

- 10. 1-Methylpiperazine: synthesis, applications and safety_Chemicalbook [chemicalbook.com]

- 11. data.epo.org [data.epo.org]

- 12. EP0429996A2 - Process for methylating a hindered nitrogen atom in an inert non aqueous-solvent - Google Patents [patents.google.com]

- 13. US3154552A - Methylation of piperazines - Google Patents [patents.google.com]

- 14. US2905673A - Method for preparing 1-methylpiperazine - Google Patents [patents.google.com]

Fundamental Reactivity of N-Methylpiperazine as a Nucleophile

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists[1]

Executive Summary: The Advantage

N-Methylpiperazine (NMP) is a cornerstone heterocycle in modern medicinal chemistry, serving as the "solubilizing engine" for blockbuster drugs ranging from fluoroquinolones (Ofloxacin, Levofloxacin) to antipsychotics (Clozapine, Olanzapine).[1][2] Its ubiquity stems from a unique structural duality: it possesses two nitrogen centers with distinct electronic and steric profiles.[1]

This guide dissects the nucleophilic hierarchy of NMP. Unlike symmetrical piperazine, NMP is inherently desymmetrized.[1] The

Chemical Architecture & Nucleophilic Hierarchy[1][2]

To predict reactivity, one must quantify the electronic environment of the two nitrogen atoms.[1]

pKa and Basicity Analysis

In aqueous solution, the basicity of cyclic amines follows the trend: Secondary > Tertiary > Primary.[1] NMP adheres to this rule, creating a reactivity gradient.

| Center | Type | Hybridization | Approx.[1][2][3] pKa (H₂O) | Nucleophilicity | Steric Profile |

| Secondary Amine | 9.14 | High | Unhindered | ||

| Tertiary Amine | 4.63 | Low | Hindered (Methyl group) |

Data derived from potentiometric titration studies of piperazine derivatives [1].

The Reactivity Logic:

-

Protonation State: At physiological pH (7.4), the

nitrogen is predominantly protonated ( -

Steric Gating: The methyl group at

imposes significant steric bulk (1,3-diaxial interactions in the chair conformation), impeding the approach of electrophiles.[1] The -

Electronic Availability: The

lone pair is higher in energy (more available) for orbital overlap (

Visualization: Reactivity Decision Tree

Figure 1: Logic flow determining the regioselectivity of N-methylpiperazine reactions. The N4 pathway is kinetically favored.[1]

Core Mechanism: Nucleophilic Aromatic Substitution ( )[1][2][4][5]

The most common application of NMP in drug discovery is the

The Mechanism

The reaction proceeds via a stepwise Addition-Elimination pathway.[1][4]

-

Attack: The

lone pair attacks the ipso-carbon of the aryl halide (activated by electron-withdrawing groups like -

Meisenheimer Complex: A resonance-stabilized anionic intermediate forms.[1][4]

-

Re-aromatization: The leaving group (Cl, F) is expelled, restoring aromaticity.[1]

Critical Insight: The

Figure 2: Simplified SNAr pathway. The base is required to neutralize the proton generated at the N4 position after attack.[1]

Experimental Protocol: Validated Coupling

Objective: Synthesis of 1-(4-Nitrophenyl)-4-methylpiperazine.

Rationale: This protocol demonstrates the chemoselective alkylation of the

Reagents & Materials

-

Substrate: 1-Chloro-4-nitrobenzene (1.0 eq, 157.5 mg, 1.0 mmol)

-

Nucleophile: N-Methylpiperazine (1.2 eq, 120 mg, 1.2 mmol)[1][2]

-

Base: Potassium Carbonate (

), anhydrous (2.0 eq, 276 mg)[1][2] -

Solvent: Acetonitrile (MeCN) or DMF (3.0 mL) – Note: DMF increases rate for sluggish substrates.[1][2]

-

Atmosphere: Nitrogen or Argon (recommended to prevent oxidation of amines at high temp).[1][2]

Step-by-Step Methodology

-

Setup: In a 10 mL reaction vial equipped with a magnetic stir bar, charge 1-chloro-4-nitrobenzene and

. -

Solvation: Add MeCN (3 mL) and stir for 2 minutes to create a suspension.

-

Addition: Add N-methylpiperazine via syringe. The solution may turn slightly yellow upon addition.[1]

-

Reaction: Seal the vial and heat to 80°C for 4–6 hours.

-

Workup (Self-Validating):

-

Purification: Concentrate in vacuo. The residue is often pure enough (>95%) for subsequent steps.[1][2] If not, recrystallize from EtOH/Hexane.[1]

Troubleshooting Guide

| Issue | Root Cause | Solution |

| Low Conversion | Substrate not activated enough | Switch solvent to DMF or DMSO (increases nucleophilicity); raise temp to 100°C. |

| Quaternization ( | Use of super-electrophiles (e.g., Methyl Iodide) | Avoid highly reactive alkyl halides.[1][2] Use |

| Emulsion during workup | Amphiphilic nature of product | Saturate aqueous layer with NaCl; use DCM instead of EtOAc. |

Safety & Toxicity (Critical)

N-Methylpiperazine is corrosive and flammable (Flash point: 42°C).[1][2]

-

Health Hazard: It causes severe skin burns and eye damage.[1] Inhalation can cause respiratory irritation.[1]

-

Handling: Always use in a fume hood. Wear nitrile gloves and chemical splash goggles.[1]

-

Neutralization: Spills should be neutralized with dilute acetic acid or sodium bisulfate before disposal.[1][2]

References

-

pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina / ResearchGate. (2025).[1][2] Retrieved from

-

N-Methylpiperazine: Structure and Applications. Wikipedia.[1] Retrieved from [1][2]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. (2018). Retrieved from

-

Synthesis of N-methylpiperazine derivatives. Google Patents CN101239957A. Retrieved from

-

Design, synthesis and evaluation of new methyl piperazine derivatives. Future Journal of Pharmaceutical Sciences. (2024). Retrieved from [1][2]

Sources

1-Methylpiperazine Solubility in Organic Solvents: An In-Depth Technical Guide

Executive Summary

1-Methylpiperazine (N-Methylpiperazine, NMP) is a pivotal heterocyclic building block in the synthesis of active pharmaceutical ingredients (APIs), including rifamycins (antibiotics) and clozapine (antipsychotics). Its dual-nitrogen structure—comprising a tertiary amine (N-methyl) and a secondary amine—dictates a complex solubility profile driven by hydrogen bonding capacity and basicity.[1]

This guide provides a definitive technical analysis of 1-methylpiperazine’s solubility across organic solvent classes.[1] It moves beyond binary "soluble/insoluble" descriptors to explore the thermodynamic drivers of solvation, practical extraction protocols, and safety considerations for industrial handling.

Physicochemical Foundation

To predict solubility behavior, one must first understand the molecular architecture of 1-methylpiperazine.[1]

-

Structure: A six-membered saturated ring with two nitrogen atoms in a 1,4-relationship.[1] The N1 position is methylated (tertiary), while the N4 position remains a secondary amine.

-

Dipole Moment: The molecule exhibits a significant dipole moment due to the electronegative nitrogens and the asymmetry introduced by the methyl group.[1]

-

Basicity (Critical for Extraction):

-

pKa1 (N4-H): ~9.1 – The secondary amine is the more basic site.[1]

-

pKa2 (N1-Me): ~5.0 – The tertiary amine is significantly less basic.[1]

-

Implication: At neutral pH (7.0), the molecule exists largely as a mono-cation, rendering it water-soluble and organic-insoluble.[1] Successful extraction into organic solvents requires pH > 11.[1]

-

Table 1: Key Physicochemical Properties

| Property | Value | Relevance to Solubility |

| Molecular Weight | 100.16 g/mol | Low MW favors miscibility in small-molecule solvents.[1] |

| Boiling Point | 138 °C | Moderate BP allows for solvent swapping via distillation.[1] |

| Density | 0.903 g/mL | Lighter than water; forms the upper layer in aqueous extractions (unless chlorinated solvents are used).[1] |

| LogP (Octanol/Water) | -0.57 | Hydrophilic nature; prefers aqueous phases unless pH is adjusted.[1] |

| H-Bond Donors | 1 (N4-H) | Limited donor capacity compared to piperazine.[1] |

| H-Bond Acceptors | 2 (N1, N4) | High acceptor capacity favors solubility in protic solvents.[1] |

Solubility Profile & Solvent Compatibility

1-Methylpiperazine exhibits amphiphilic behavior.[1] It is miscible with water due to hydrogen bonding but retains high solubility in many organic solvents due to its lipophilic ethyl-bridge backbone and methyl group.[1]

Solvent Class Analysis

Class A: Protic Solvents (Water, Alcohols)

-

Solubility: Miscible (Complete solubility).[1]

-

Mechanism: The N4-H acts as a donor, while both N1 and N4 act as acceptors.[1] Water, Methanol, and Ethanol form extensive hydrogen bond networks with NMP.[1]

-

Thermodynamics: Exothermic mixing is often observed due to energetic H-bond formation.[1]

Class B: Chlorinated Solvents (DCM, Chloroform)

-

Solubility: Very High / Miscible .[1]

-

Mechanism: Dipole-dipole interactions dominate.[1] Chloroform is a particularly effective solvent because its acidic proton can form a weak hydrogen bond with the basic nitrogens of NMP.[1]

-

Application: DCM is the "Gold Standard" for extracting NMP from basic aqueous solutions.[1]

Class C: Aromatic Hydrocarbons (Toluene, Benzene)

-

Solubility: Soluble .

-

Mechanism: Dispersion forces (London) and induction interactions between the amine lone pairs and the pi-cloud of the aromatic ring.[1]

-

Application: Toluene is frequently used in industrial azeotropic distillations to remove water from NMP.[1]

Class D: Ethers (Diethyl Ether, THF)

-

Solubility: Soluble .

-

Mechanism: Moderate polarity match.[1] While soluble, the solubility limit may be lower than in chlorinated solvents.[1]

Class E: Aliphatic Hydrocarbons (Hexane, Heptane)

-

Solubility: Moderate to Low .[1]

-

Mechanism: The polarity mismatch (LogP -0.57 vs. Non-polar alkane) creates a miscibility gap at low temperatures.[1] NMP may phase separate from cold hexane.[1]

Table 2: Solubility Data Matrix

| Solvent | Solubility Status | Primary Interaction Force | Industrial Utility |

| Water | Miscible | Hydrogen Bonding | Reaction medium, cleaning.[1] |

| Methanol | Miscible | H-Bonding + Dipole | Recrystallization co-solvent.[1] |

| Ethanol | Soluble | H-Bonding + Dipole | Green solvent alternative.[1] |

| Dichloromethane (DCM) | Miscible | Dipole-Dipole | Best extraction solvent. |

| Chloroform | Miscible | H-Bond Donor (Solvent) | Analytical standard solvent.[1] |

| Toluene | Soluble | Pi-Induction / Dispersion | Azeotropic drying / Reaction solvent.[1] |

| Diethyl Ether | Soluble | Dipole-Dipole | Lab-scale extraction.[1] |

| Hexane | Partial/Low | Dispersion | Anti-solvent for precipitation.[1] |

Thermodynamic Analysis: Hansen Solubility Parameters

For formulation and solvent substitution, Hansen Solubility Parameters (HSP) provide a predictive coordinate system.[1][2] While exact experimental HSP values for 1-methylpiperazine are rarely published, they can be reliably estimated via Group Contribution Methods (Van Krevelen/Hoftyzer) relative to Piperazine.[1]

-

(Dispersion): ~17.0 MPa

-

(Polarity): ~6.0–8.0 MPa

-

(Hydrogen Bonding): ~10.0–12.0 MPa

Interpretation: 1-Methylpiperazine sits in the "Polar Amine" region of Hansen space.[1]

-

Distance to Water: High

of water (42.[1]3) usually suggests immiscibility, but the specific acid-base H-bonding overrides this, allowing miscibility.[1] -

Distance to Toluene: Toluene (

: 18.0,

Practical Protocols: Extraction & Purification

The most common challenge in R&D is recovering 1-methylpiperazine from aqueous reaction mixtures. The following protocol utilizes the pKa-dependent solubility switch.

Protocol 1: The "pH-Swing" Extraction

Objective: Isolate pure 1-methylpiperazine from an acidic aqueous waste stream.

Reagents:

Workflow:

-

Basification: Cool the aqueous mixture to <10°C (Exothermic!). Slowly add 50% NaOH until pH > 12.

-

Why? You must exceed pKa1 (9.[1]1) by at least 2 units to ensure >99% of the molecule is in the neutral, free-base form (NMP). If pH < 10, the protonated cation (

) remains trapped in the water phase.

-

-

Salting Out (Optional): Saturate the aqueous phase with NaCl.

-

Why? This increases the ionic strength, reducing the solubility of the organic NMP in water (Salting-out effect).

-

-

Extraction: Extract 3x with solvent (DCM is preferred for efficiency; Toluene for green chemistry/scale-up).

-

Ratio: Use 1:1 solvent-to-water ratio for the first pass, then 0.5:1 for subsequent passes.[1]

-

-

Drying: Dry the combined organic layers over anhydrous

or -

Concentration: Remove solvent via rotary evaporation.[1]

Visualization: Extraction Logic

Caption: Logical flow for the isolation of 1-methylpiperazine via pH-swing extraction, leveraging its pKa properties.

Safety & Handling

1-Methylpiperazine is not a benign solvent.[1] It requires strict adherence to safety protocols.

-

Hazards:

-

Storage:

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 53167, 1-Methylpiperazine. Retrieved January 28, 2026 from [Link]

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition.[1] CRC Press.[1] (Contextual grounding for solubility parameter estimation).

-

Google Patents. Method for preparing 1-methylpiperazine (US2905673A).[1] (Historical context for synthesis and purification).

Sources

Technical Guide: N-Methylpiperazine (NMP) pKa and Basicity

The following technical guide details the pKa and basicity of N-methylpiperazine (NMP), structured for researchers and drug development professionals.

Introduction & Molecular Architecture

N-methylpiperazine (1-methylpiperazine) is a cyclic diamine pharmacophore ubiquitous in medicinal chemistry. It serves as a critical solubility modulator and bioisostere in major therapeutics, including sildenafil , clozapine , and ofloxacin .

Understanding the ionization behavior of NMP is not merely a physicochemical exercise; it is a prerequisite for predicting drug-target interactions, membrane permeability (logD), and optimization of synthetic routes.

Structural Analysis

NMP contains two distinct nitrogen centers with divergent electronic environments:

-

N1 (Secondary Amine): The un-methylated nitrogen. In aqueous solution, this center is generally more basic due to superior stabilization of the conjugate acid by hydrogen bonding with solvent water molecules.

-

N4 (Tertiary Amine): The methylated nitrogen. While the methyl group is electron-donating (inductive effect), the steric bulk and reduced solvation of the resulting cation make it less basic than the N1 center in water.

Quantitative Basicity Profile

The acid-base behavior of NMP is defined by two dissociation constants corresponding to the conjugate acids.

Thermodynamic Constants (25°C, I = 0.1 M)

| Species Transition | Equilibrium Equation | pKa Value | Assignment |

| Monocation Dissociation | 9.14 ± 0.03 | ||

| Dication Dissociation | 4.63 ± 0.03 |

Data derived from potentiometric studies at 298 K [1][2].[1][2]

Mechanistic Insight: The "Statistical Factor"

The large gap between

-

First Protonation (

): Occurs preferentially at the N1 (secondary) position. The molecule acts as a typical secondary amine base. -

Second Protonation (

): The second proton must attack the N4 (tertiary) position. However, the existing positive charge at N1 creates a strong electrostatic field that repels the incoming proton. This repulsion significantly lowers the basicity of N4, dropping the pKa from a typical ~9-10 (for isolated tertiary amines) down to ~4.6.

Temperature Dependence

Basicity is temperature-dependent, a critical factor for process chemistry and bioreactor buffering.

| Temperature (K) | ||

| 298 (25°C) | 9.14 | 4.63 |

| 313 (40°C) | 8.79 | 4.31 |

| 323 (50°C) | 8.65 | 4.18 |

Trend: Both pKa values decrease as temperature increases, consistent with the exothermic nature of protonation [2].

Visualization of Protonation Equilibria

The following diagram illustrates the stepwise protonation pathway, highlighting the preferential protonation of the secondary amine followed by the tertiary amine.

Figure 1: Stepwise protonation equilibrium of N-methylpiperazine. The secondary amine (N1) protonates first, followed by the tertiary amine (N4).

Experimental Protocol: Potentiometric Determination

To accurately determine the pKa of NMP or its derivatives in a drug development context, use the following validated potentiometric titration protocol.

Reagents & Equipment[6][7][8]

-

Analyte: N-methylpiperazine (>99% purity), 1 mM in degassed water.

-

Titrant: 0.1 M NaOH (carbonate-free) and 0.1 M HCl.

-

Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological ionic strength).[5]

-

Inert Gas: High-purity Nitrogen or Argon.

-

Equipment: Automated potentiometric titrator (e.g., Mettler Toledo or Sirius T3) with a glass pH electrode.

Step-by-Step Workflow

-

System Calibration:

-

Calibrate pH electrode using standard buffers (pH 4.01, 7.00, 10.01).

-

Determine the "blank" titration curve of the solvent (0.15 M KCl) to correct for background carbonate or electrode drift.

-

-

Sample Preparation:

-

Dissolve NMP in 20 mL of 0.15 M KCl to achieve a concentration of ~1-2 mM.

-

Acidify the solution with excess 0.1 M HCl to pH ~2.0 (ensuring the species is fully in the

form).

-

-

Titration:

-

Purge the vessel with

for 5 minutes to remove dissolved -

Titrate with 0.1 M NaOH in small increments (e.g., 5-10 µL) until pH reaches ~11.0.

-

Allow electrode stabilization (drift < 0.5 mV/s) between additions.

-

-

Data Analysis:

Figure 2: Potentiometric titration workflow for precise pKa determination.

Applications in Drug Development

Solubility Modulation

NMP is frequently attached to hydrophobic scaffolds to improve aqueous solubility. At physiological pH (7.4):

-

The N1 site (

) is >98% protonated. -

The N4 site (

) is <1% protonated. -

Result: The molecule exists primarily as a monocation . This single positive charge provides sufficient polarity for solubility without the excessive hydrophilicity of a dication, allowing for balanced membrane permeability [3].

Buffering Capacity

Due to its

Synthetic Nucleophilicity

In

References

-

Khalili, F. et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[1][2] Journal of Chemical & Engineering Data. Link

-

Hamborg, E. S.[1] & Versteeg, G. F. (2009). Dissociation Constants and Thermodynamic Properties of Amines for CO2 Capture. University of Regina. Link

-

Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry. Link

-

ChemBK. N-Methylpiperazine Physical Properties and pKa Data. Link

Sources

Discovery and history of piperazine derivatives in chemistry

Topic: Discovery and History of Piperazine Derivatives in Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Privileged Scaffold

Piperazine (1,4-diazacyclohexane) represents one of the most versatile "privileged scaffolds" in medicinal chemistry. Originally isolated in the mid-19th century and dismissed as a metabolic curiosity, it has evolved from a failed gout remedy to a cornerstone of modern pharmacotherapy. Today, the piperazine moiety is ubiquitous, serving as a critical linker in kinase inhibitors (e.g., Imatinib), a receptor modulator in antipsychotics (e.g., Fluphenazine), and a solubility enhancer in diverse lead compounds. This guide analyzes the chemical history, synthetic evolution, and structural activity relationships (SAR) that have cemented piperazine's status in drug discovery.

Historical Genesis: From Uric Acid to Anthelmintics

The history of piperazine is a case study in drug repurposing.

-

1853 (Discovery): Cloez first isolated piperazine by the reaction of 1,2-dichloroethane with ammonia. Initially, it was confused with the polyamine spermine due to similar crystalline properties.

-

1890s (The Gout Era): Early chemists observed that piperazine could dissolve uric acid in vitro. This led to its aggressive marketing as a "uric acid solvent" for gout. However, clinical efficacy was negligible because the physiological pH prevented the formation of the soluble piperazine urate salt in vivo.

-

1950s (The Anthelmintic Breakthrough): The true pharmacological potential of the scaffold was realized when it was found to paralyze Ascaris lumbricoides (roundworm) and Enterobius vermicularis (pinworm).

-

Mechanism:[1][2][3][4][5] Piperazine acts as a GABA agonist on the nematode muscle membrane, causing hyperpolarization and flaccid paralysis. The worms are then expelled by normal peristalsis. This mechanism is selective because vertebrates use GABA primarily in the CNS, where piperazine does not readily penetrate in healthy individuals.

-

Chemical Architecture & Synthesis Protocols

The piperazine ring exists predominantly in a chair conformation, minimizing torsional strain. Its two nitrogen atoms (pKa1 ~5.3, pKa2 ~9.7) allow for sequential functionalization, making it an ideal linker.

Core Synthetic Methods

Historically, industrial synthesis involved the cyclization of ethanolamine or ethylene diamine. However, for high-precision medicinal chemistry, transition-metal-catalyzed cross-couplings are the standard.

Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: Synthesis of N-aryl piperazines, a key motif in serotonergic drugs. This protocol avoids the harsh conditions of nucleophilic aromatic substitution (SNAr).

Reagents:

-

Aryl Halide (1.0 equiv)

-

N-Boc-Piperazine (1.2 equiv)

-

Pd(OAc)₂ (1-2 mol%)

-

Ligand: BINAP or XPhos (2-4 mol%)

-

Base: Cs₂CO₃ or NaOtBu (1.5 equiv)

-

Solvent: Toluene or Dioxane (anhydrous)

Step-by-Step Methodology:

-

Catalyst Pre-activation: In a glovebox or under Argon, charge a Schlenk tube with Pd(OAc)₂ and the phosphine ligand. Add 2 mL of anhydrous toluene and stir at room temperature for 5 minutes to form the active catalytic species.

-

Reactant Addition: Add the Aryl Halide, N-Boc-Piperazine, and the inorganic base (Cs₂CO₃) to the reaction vessel.

-

Degassing: Seal the vessel and purge with Argon for 3 minutes to remove dissolved oxygen (critical to prevent catalyst poisoning).

-

Heating: Heat the mixture to 80-100°C for 12-18 hours. Monitor conversion via TLC or LC-MS.

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium residues and inorganic salts. Wash the pad with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography (Hexanes/EtOAc gradient).

-

Deprotection (Optional): To reveal the secondary amine, treat the N-Boc product with TFA/DCM (1:1) for 1 hour.

Visualization: Synthesis Workflow

Caption: Logical workflow for the Pd-catalyzed synthesis of N-aryl piperazines, highlighting critical process steps.

The Pharmacophore Evolution: SAR and Selectivity

The piperazine ring serves as a scaffold that positions pharmacophores in 3D space. Its evolution can be traced through distinct therapeutic classes.

Antihistamines (Benzhydryl Piperazines)

In the 1940s and 50s, replacing the ether oxygen of diphenhydramine with a piperazine nitrogen led to Cyclizine and Meclizine .

-

SAR Insight: The bulky benzhydryl group at N1 provides H1 receptor affinity, while the N4-methyl group (or similar small alkyl) optimizes lipophilicity for CNS penetration (treating motion sickness) or is modified to reduce CNS entry (second-generation antihistamines like Cetirizine).

CNS Agents (Phenylpiperazines)

The N-phenylpiperazine moiety is a "privileged structure" for serotonin (5-HT) and dopamine receptors.

-

Mechanism: The basic nitrogen (N4) interacts with a conserved aspartate residue in the GPCR transmembrane domain (TM3), while the aromatic ring engages in pi-pi stacking with aromatic residues in TM5/TM6.

Table 1: SAR of Phenylpiperazine Derivatives at 5-HT1A Receptors Data synthesized from structure-affinity studies (e.g., Glennon et al., J. Med. Chem).[1][3][5][6][7][8][9][10][11]

| Compound | Substituent (Phenyl Ring) | Ki (nM) for 5-HT1A | Selectivity Note |

| 1-PP | Unsubstituted | ~300 | Non-selective (binds 5-HT, Alpha-1) |

| o-OMe-PP | ortho-Methoxy | 1 - 5 | High affinity; mixed agonist/antagonist |

| m-CF3-PP | meta-Trifluoromethyl | ~50 | Basis for TFMPP (recreational drug) |

| p-Cl-PP | para-Chloro | >100 | Reduced 5-HT1A affinity; higher 5-HT2 |

| WAY-100635 | o-OMe + Pyridine tail | 0.2 | Potent, selective Antagonist |

Key Insight: Substitution at the ortho position (e.g., -OMe) forces the phenyl ring to twist relative to the piperazine plane, a conformation highly favorable for the 5-HT1A receptor binding pocket.

Visualization: Structure-Activity Logic

Caption: Structural logic of the piperazine scaffold, illustrating how N1 and N4 modifications dictate pharmacological profiles.

Modern Applications: The Kinase Era

In the 21st century, piperazine has found a new role in targeted cancer therapy.

Case Study: Imatinib (Gleevec) Imatinib, the first BCR-ABL tyrosine kinase inhibitor, utilizes an N-methylpiperazine moiety attached to the benzamide ring.

-

Role of Piperazine:

-

Solubility: The basic nitrogen increases aqueous solubility, which is critical for oral bioavailability.

-

Selectivity: The piperazine ring projects into the solvent-accessible region of the kinase ATP-binding pocket, making specific hydrogen bonds (via water mediation) that stabilize the inactive conformation of the enzyme.

-

Metabolism: It serves as a handle for salt formation (Imatinib Mesylate).

-

References

-

Cloez, S. (1853). Recherches sur les amines. L'Institut. 12

-

Bayer AG. (1890s). Piperazine as a Uric Acid Solvent. Historical Archives. 13

-

Standen, O. D. (1953). Experimental Chemotherapy of Oxyuriasis. British Medical Journal. 14

-

Glennon, R. A., et al. (1996). Structure-Affinity Relationships of Phenylpiperazine Derivatives for 5-HT1A Receptors. Journal of Medicinal Chemistry. 15

-

Capdeville, R., et al. (2002). Glivec (STI571, imatinib), a rationally developed, targeted anticancer drug. Nature Reviews Drug Discovery. 16

-

Surry, D. S., & Buchwald, S. L. (2008).[17] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. 18

Sources

- 1. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IMATINIB Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 3. m.youtube.com [m.youtube.com]

- 4. rsc.org [rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Piperazine synthesis [organic-chemistry.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. ricerca.uniba.it [ricerca.uniba.it]

- 9. researchgate.net [researchgate.net]

- 10. Intermolecular Interactions in Crystal Structures of Imatinib-Containing Compounds | MDPI [mdpi.com]

- 11. derangedphysiology.com [derangedphysiology.com]

- 12. Piperazine - Wikipedia [en.wikipedia.org]

- 13. zenodo.org [zenodo.org]

- 14. What is Piperazine used for? [synapse.patsnap.com]

- 15. Structure-affinity relationship studies on 5-HT1A receptor ligands. 2. Heterobicyclic phenylpiperazines with N4-aralkyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The structure of the leukemia drug imatinib bound to human quinone reductase 2 (NQO2) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

N-Methylpiperazine: A Technical Guide to Organic Synthesis & Drug Design

Executive Summary: The "Piperazine Privilege"

N-Methylpiperazine (NMP) is not merely a solvent or base; it is a pharmacophore enabler.[1] In medicinal chemistry, the N-methylpiperazine moiety is frequently employed to optimize the physicochemical profile of drug candidates.[1] Its incorporation often resolves two critical bottlenecks in pre-clinical development:

-

Solubility: The terminal tertiary amine (pKa ~9.[1]0) remains protonated at physiological pH, drastically improving aqueous solubility.[1]

-

Metabolic Stability: Unlike linear amines, the cyclic structure resists rapid oxidative deamination, while the N-methyl group modulates lipophilicity (LogD).[1]

This guide details the synthetic integration of NMP, moving beyond basic textbook definitions to industrial-grade protocols used in the synthesis of blockbuster drugs like Imatinib (Gleevec) and Sildenafil (Viagra) .[1]

Physicochemical Profile & Reactivity

Understanding the dual-nitrogen character of NMP is the prerequisite for successful synthesis.[1]

| Property | Value | Synthetic Implication |

| Structure | 1-Methylpiperazine | N1 (Secondary): Nucleophilic reaction site.N4 (Tertiary): Basic site, solubility handle. |

| pKa (N4-CH3) | ~9.14 | Highly basic. Protonates first.[1] Forms stable salts (mesylates, citrates).[1] |

| pKa (N1-H) | ~4.63 | Less basic due to inductive effects, but highly nucleophilic.[1] |

| Boiling Point | 138 °C | High enough for reflux in toluene/dioxane; low enough for removal by vacuum distillation.[1] |

| Nucleophilicity | High (N1) | Excellent substrate for SN2, SNAr, and Buchwald-Hartwig couplings.[1] |

Expert Insight: In acid-base workups, NMP behaves as a base. To extract an NMP-containing product into the organic phase, the aqueous layer must be adjusted to pH > 10 (above the pKa of the N4-methyl nitrogen) to ensure the molecule is neutral.[1]

Core Synthetic Workflows

Workflow A: Sulfonamide Formation (The Sildenafil Protocol)

Mechanism: Nucleophilic attack of the N1-secondary amine on a sulfonyl chloride.[1] Application: Introduction of solubility handles into hydrophobic cores.[1]

Protocol:

-

Substrate: Aryl sulfonyl chloride (e.g., intermediate in Sildenafil synthesis).[1]

-

Solvent: Dichloromethane (DCM) or Acetone.[1]

-

Base: Excess N-methylpiperazine acts as its own base, or use Triethylamine (TEA) / Diisopropylethylamine (DIPEA) to scavenge HCl.[1]

-

Conditions:

-

Cool reaction mixture to 0–5 °C (exothermic reaction).

-

Add NMP dropwise.[1]

-

Warm to room temperature (20–25 °C) and stir for 1–3 hours.

-

-

Workup: Quench with water. The product precipitates (if solid) or requires extraction with DCM at basic pH.[1]

Workflow B: Benzylic SN2 Displacement (The Imatinib Protocol)

Mechanism: Bimolecular nucleophilic substitution on a benzylic halide.[1] Application: Creating "linker" regions in kinase inhibitors.[1]

Protocol:

-

Substrate: 4-(Chloromethyl)benzoyl chloride (or benzonitrile).[1]

-

Reagent: N-Methylpiperazine (1.1 – 1.5 equivalents).

-

Solvent: Ethanol/Water mixtures or Acetonitrile.[1]

-

Conditions: Reflux (70–80 °C) for 2–4 hours.

-

Critical Control Point: Monitor for the formation of the quaternary ammonium salt (over-alkylation at N4), although steric hindrance at the N-methyl site usually favors N1 alkylation.[1]

Workflow C: Palladium-Catalyzed Buchwald-Hartwig Amination

Mechanism: Pd-catalyzed C-N bond formation.[2][3] Application: Attaching NMP directly to an aromatic ring (e.g., Clozapine analogs, fluoroquinolone alternatives).[1]

Optimized Conditions Table:

| Component | Recommendation | Rationale |

| Catalyst Source | Pd(OAc)₂ or Pd₂dba₃ | Stable Pd(0) or Pd(II) precursors. |

| Ligand | RuPhos or BINAP | RuPhos is specifically designed for secondary amines to prevent β-hydride elimination. |

| Base | NaOtBu or Cs₂CO₃ | Strong base required to deprotonate the amine-Pd complex. |

| Solvent | Toluene or 1,4-Dioxane | High-boiling non-polar solvents promote the catalytic cycle. |

| Temperature | 80–110 °C | Required to overcome activation energy for oxidative addition.[1] |

Visualized Synthetic Pathways[1]

Diagram 1: The Sildenafil (Viagra) Convergence

This workflow illustrates the final assembly of Sildenafil, where NMP is introduced to the sulfonyl chloride intermediate.[1]

Caption: Nucleophilic sulfonylation of N-methylpiperazine in the final step of Sildenafil synthesis.

Diagram 2: The Imatinib (Gleevec) Linker Synthesis

This pathway highlights the SN2 displacement used to build the benzylic linker found in Imatinib.[1]

Caption: Construction of the solubilizing side-chain for Imatinib via SN2 reaction and hydrolysis.

Safety & Handling Protocols

N-Methylpiperazine is a hazardous reagent.[4][5][6][7] Strict adherence to safety protocols is non-negotiable.

-

Hazards:

-

Storage: Store under inert atmosphere (Nitrogen/Argon). It is hygroscopic and absorbs CO₂ from the air.[1]

-

Disposal: Do not pour down drains.[1] Dispose of as hazardous organic waste (amine-containing).

References

-

Basicity and pKa Values

-

Study on pKa values of piperazine derivatives. University of Regina.[1]

-

-

Sildenafil Synthesis

-

Imatinib Synthesis

-

Buchwald-Hartwig Amination

-

Safety Data

Sources

- 1. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. fishersci.com [fishersci.com]

- 5. lobachemie.com [lobachemie.com]

- 6. leap.epa.ie [leap.epa.ie]

- 7. 1-Methylpiperazine: synthesis, applications and safety_Chemicalbook [chemicalbook.com]

- 8. CN111116591A - Method for preparing sildenafil citrate - Google Patents [patents.google.com]

Technical Deep Dive: The Strategic Utility of 1-Methylpiperazine in Drug Design

Executive Summary: The "Privileged" Solubilizer

1-Methylpiperazine (NMP) is not merely a structural building block; it is a functional pharmacophore that addresses two of the most persistent challenges in medicinal chemistry: aqueous solubility and metabolic stability . Unlike linear amines, the cyclic piperazine constrains the nitrogen lone pairs, reducing entropic penalties upon binding while offering a distinct basic center (pKa ~9.0) for salt formation.[1]

This guide analyzes the NMP moiety's role in approved therapeutics (e.g., Imatinib, Sildenafil, Clozapine), its synthetic installation strategies, and the critical modern challenge of nitrosamine impurity control.

Physicochemical Profile

| Property | Value | Medicinal Chemistry Implication |

| CAS | 109-01-3 | Standard identifier for sourcing.[2][3][4] |

| pKa (Basic N) | ~9.09 | Ideal for forming stable salts (mesylates, citrates) to boost bioavailability. |

| pKa (Amide-like N) | ~4.94 | The methylated nitrogen is less basic; protonation usually occurs at the N4 position (distal to methyl). |

| LogP | -0.57 | Hydrophilic nature lowers the overall LogP of lipophilic scaffolds (e.g., biaryl systems). |

| H-Bond Acceptors | 2 | Facilitates interactions with solvent-exposed kinase domains. |

Synthetic Architecture: Installation Strategies

The installation of the 1-methylpiperazine moiety is typically a late-stage functionalization step. The choice of method depends heavily on the electrophilicity of the scaffold and the presence of competing nucleophiles.

Decision Logic for NMP Installation

The following diagram outlines the decision process for selecting the optimal synthetic route based on the substrate's electronic properties.

Figure 1: Synthetic decision tree for installing 1-methylpiperazine. SNAr is preferred for electron-deficient heterocycles, while Palladium catalysis is required for unactivated aryl halides.

Pharmacological Significance & Case Studies[4][5][6][7]

Kinase Inhibitors: The "Solvent Tail" Effect

In kinase inhibitors, the ATP-binding pocket is hydrophobic, but the region extending toward the solvent front allows for solubilizing groups.

-

Case Study: Imatinib (Gleevec)

-

Role: The N-methylpiperazine moiety is attached to the amide backbone. It protrudes into the solvent, forming a critical water-mediated hydrogen bond network.

-

Solubility: Without this group, the phenylamino-pyrimidine core is virtually insoluble in water. The basic nitrogen allows for the formation of the mesylate salt , which is the marketed form.

-

GPCR Modulators: Bioisosteric Linkers

-

Case Study: Clozapine (Antipsychotic)

-

Role: The piperazine ring acts as a rigid linker that orients the tricyclic core correctly within the dopamine D4 and serotonin 5-HT2A receptors.

-

Metabolism: The N-methyl group is a metabolic handle. N-demethylation (by CYP1A2) yields norclozapine, an active metabolite with a distinct receptor profile, extending the therapeutic window.

-

PDE5 Inhibitors[8]

-

Case Study: Sildenafil (Viagra)

-

Role: The sulfonamide-linked N-methylpiperazine mimics the phosphate group of cGMP (the natural substrate of PDE5), improving affinity while modulating pharmacokinetics (t1/2 ~ 4 hours).

-

Critical Safety: The Nitrosamine Crisis

Since 2018, regulatory agencies (FDA, EMA) have scrutinized drugs containing secondary or tertiary amines for Nitrosamine Drug Substance Related Impurities (NDSRIs) .

The Hazard: 1-Methyl-4-nitrosopiperazine (MNP) is a potent mutagen (Class 1 carcinogen). Source: It forms when 1-methylpiperazine (or the piperazine moiety in a drug) reacts with residual nitrites (from excipients, water, or reagents) under acidic conditions.

Figure 2: Mechanism of MNP formation. Strict control of nitrite levels in excipients is required to prevent this pathway.

Mitigation Strategies:

-

Scavengers: Addition of antioxidants (Ascorbic acid, Alpha-tocopherol) to the formulation to quench nitrites.

-

Process Control: Avoid using sodium nitrite in steps involving the piperazine ring.

-

Testing: LC-MS/MS monitoring for MNP with limits typically in the ng/day range (e.g., 26.5 ng/day AI).

Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Used for attaching NMP to electron-deficient heteroaryl halides (e.g., 4-chloropyridine derivatives).

Reagents:

-

Substrate (1.0 eq)[5]

-

1-Methylpiperazine (1.5 - 2.0 eq)

-

DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

-

Solvent: DMSO or DMF (Dry)

Procedure:

-

Dissolution: Dissolve the aryl halide substrate in DMSO (0.5 M concentration).

-

Addition: Add DIPEA followed by 1-methylpiperazine dropwise at room temperature.

-

Reaction: Heat the mixture to 80–100°C. Monitor by LC-MS (typically 2–6 hours).

-

Note: If the substrate is highly reactive (e.g., 2-chloro-4-nitropyridine), reaction may proceed at RT.

-

-

Workup: Cool to RT. Pour into ice-water (5x volume).

-

Precipitate: If solid forms, filter and wash with water.

-

Oil: If no precipitate, extract with EtOAc (3x). Wash organics with brine to remove DMSO.

-

-

Purification: Flash chromatography (DCM/MeOH 95:5 to 90:10). The product will be polar; adding 1% NH4OH to the eluent improves peak shape.

Protocol B: Kinetic Solubility Assay

Validates the solubility enhancement provided by the NMP moiety.

Procedure:

-

Stock Prep: Prepare a 10 mM stock solution of the NMP-containing compound in DMSO.

-

Spiking: Add 5 µL of stock to 495 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).

-

Equilibration: Shake at 25°C for 24 hours.

-

Filtration: Filter using a 0.45 µm PVDF filter plate to remove undissolved particulates.

-

Analysis: Analyze filtrate by HPLC-UV against a standard curve prepared in 100% DMSO.

-

Calculation: Solubility (µM) = (Area_filtrate / Area_standard) × Concentration_standard.

-

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7967, 1-Methylpiperazine. Retrieved from [Link]

-

U.S. Food and Drug Administration (FDA). (2024). Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]

-

Molecules. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA. Retrieved from [Link]

Sources

Industrial production methods for N-methylpiperazine.

Title: Advanced Industrial Synthesis of N-Methylpiperazine: Catalytic Cyclization and Methylation Strategies

Executive Summary

N-Methylpiperazine (NMP) is a critical heterocyclic building block in the pharmaceutical industry, serving as the core pharmacophore for rifamycins (tuberculosis), fluoroquinolones (antibiotics), and atypical antipsychotics like clozapine. Its industrial production demands high regioselectivity to distinguish between mono-methylated product and the unwanted N,N'-dimethylpiperazine (DMP) byproduct.

This technical guide analyzes the two dominant industrial methodologies: the Intermolecular Cyclization of Diethanolamine (DEA) with Methylamine and the Catalytic Methylation of Piperazine . It prioritizes the former due to raw material stability and supply chain independence, while detailing the latter for facilities with access to piperazine feedstocks.

Reaction Chemistry & Mechanistic Pathways

Primary Route: Cyclization of Diethanolamine (DEA) and Methylamine

This route is favored for its atom economy and the availability of DEA. The reaction proceeds via a sequential amination-dehydration mechanism over metal-oxide or zeolite catalysts.

-

Mechanism:

-

Dehydrogenation: The hydroxyl groups of DEA are dehydrogenated on the catalyst surface (typically Cu/Cr or Cu/Ni) to form reactive aldehyde intermediates.

-

Imine Formation: Methylamine attacks the carbonyl carbon, forming a hemiaminal which dehydrates to an imine.

-

Cyclization: Intramolecular attack closes the ring.

-

Hydrogenation: The ring unsaturations are hydrogenated to yield the saturated N-methylpiperazine.

-

Secondary Route: N-Methylation of Piperazine

Utilizing methanol as a "borrowing hydrogen" alkylating agent is the modern green standard, replacing the hazardous Eschweiler-Clarke method (formaldehyde/formic acid).

-

Mechanism: Methanol is dehydrogenated to formaldehyde in situ, reacts with piperazine to form a Schiff base, and is immediately reduced by the hydrogen "borrowed" from the first step.

Critical Process Parameters & Catalytic Systems

Catalyst Selection Strategy

The choice of catalyst dictates the Mono/Di Selectivity Ratio .

| Catalyst System | Active Phase | Support | Selectivity (NMP:DMP) | Operating Temp | Notes |

| Copper-Chromite | CuCr₂O₄ | Spinel | 85:15 | 200–220°C | Robust, but Cr disposal is an environmental liability. |

| Modified ZSM-5 | H-ZSM-5 | Zeolite | 95:5 | 250–300°C | Shape selectivity restricts formation of bulky DMP. |

| Raney Nickel | Ni/Al | Unsupported | 70:30 | 140–160°C | High activity, lower selectivity; requires aggressive purification. |

| Pd/TiO₂ | Pd | Rutile | >98:2 | 180°C | High cost, used for high-purity pharma grades. |

Thermodynamics & Kinetics

-

Exothermicity: Both routes are exothermic. The cyclization of DEA releases approx. -55 kJ/mol.

-

Pressure: High pressure (150–250 bar) is essential not just for kinetics, but to keep the ammonia/methylamine in the liquid phase and maintain catalyst surface reduction (preventing coking).

Detailed Experimental Protocol: High-Pressure Cyclization

Objective: Synthesize N-methylpiperazine from Diethanolamine (DEA) and Methylamine (MA) using a Cu-Ni/Al₂O₃ catalyst.

Reagents:

-

Diethanolamine (DEA): >99% purity (Liquid).[1]

-

Methylamine (MA): 40% aqueous solution or anhydrous gas.

-

Hydrogen (H₂): Industrial grade (for catalyst activation and pressure maintenance).

-

Catalyst: CuO-NiO-Al₂O₃ pellets (pre-reduced).

Workflow:

-

Catalyst Activation (In-situ):

-

Load the fixed-bed tubular reactor with the catalyst pellets.

-

Purge with N₂.

-

Introduce H₂ flow (5% in N₂) at 180°C for 4 hours to reduce CuO/NiO to metallic Cu/Ni active sites.

-

-

Feed Preparation:

-

Mix DEA and Methylamine in a molar ratio of 1:3 to 1:5 .

-

Rationale: Excess methylamine suppresses the polymerization of DEA and favors the formation of the mono-substituted product over the di-substituted byproduct.

-

-

Reaction Phase:

-

Pressurize the system to 200 bar with H₂.

-

Pre-heat the feed mixture to 190°C .

-

Pump feed into the reactor at a Liquid Hourly Space Velocity (LHSV) of 0.5–1.0 h⁻¹ .

-

Control: Maintain reactor bed temperature isothermally. Adiabatic operation may lead to thermal runaway and ring opening.

-

-

Separation (The Challenge):

-

Flash Separation: Depressurize effluent to 20 bar. Flash off excess Methylamine and H₂ (recycle these to feed).

-

Dehydration: Remove water (reaction byproduct) via azeotropic distillation (often using benzene or cyclohexane as an entrainer, though modern methods prefer membrane pervaporation to avoid toxic entrainers).

-

Fractionation: Distill the amine mixture.

-

Cut 1: Piperazine (recycle).

-

Cut 2: N-Methylpiperazine (Product, bp ~138°C) .

-

Cut 3: N,N'-Dimethylpiperazine (Waste/Fuel).

-

-

Visualization of Reaction Pathways

Caption: Comparative reaction pathways for NMP synthesis showing the DEA cyclization route (primary) and Piperazine methylation route (secondary).

Process Engineering & Flow Diagram

Caption: Industrial Process Flow Diagram (PFD) for the continuous production of N-methylpiperazine.

Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| High DMP Content | Excess Methylamine or high temperature | Reduce MA:DEA ratio; lower reactor temperature by 5-10°C. |

| Catalyst Deactivation | Coking or Sintering | Increase H₂ partial pressure; ensure feed is free of halides/sulfur. |

| Color Instability | Oxidation of product | Store under N₂ blanket; add stabilizers (e.g., trace sodium borohydride) during distillation. |

References

- Production of N-methylpiperazine. Google Patents. US3607874A.

-

Preparation of N-methylpiperazine . Google Patents. US4845218A.[2] Available at:

- Synthesis method of N-methylpiperazine. Google Patents. CN101239957A.

-

N-METHYLPIPERAZINE . Ataman Kimya. Technical Data Sheet. Available at: [Link]

-

Intermolecular Cyclization of Diethanolamine and Methylamine to N-Methylpiperazine Over Zeolites . ResearchGate.[3] Available at: [Link]

Sources

Thermodynamic Architecture of 1-Methylpiperazine: A Guide to Solvent Stability and Reactivity

Executive Summary

1-Methylpiperazine (1-MPZ) represents a critical intermediate in the hierarchy of cyclic amines, serving as a functional bridge between the high kinetic activity of piperazine (PZ) and the thermodynamic stability of tertiary amines like MDEA.[1] For researchers in Carbon Capture and Storage (CCS) and pharmaceutical synthesis, 1-MPZ offers a unique "hybrid" functionality: its secondary amine group (

This guide provides a rigorous thermochemical profile of 1-MPZ, synthesizing experimental data with mechanistic insights to support process modeling and solvent design.[1]

Part 1: Molecular Identity & Fundamental Thermodynamics[1]

The thermodynamic behavior of 1-MPZ is dictated by its chair conformation and the steric differentiation between its two nitrogen centers.[1] Unlike piperazine, which is symmetric, 1-MPZ possesses a dipole moment that influences its volatility and mixing enthalpies.[1]

Table 1: Core Physicochemical Constants

| Property | Value | Unit | Conditions | Method/Source |

| Molar Mass | 100.16 | g/mol | - | Standard |

| Boiling Point | 138.0 | °C | 101.3 kPa | Distillation |

| Freezing Point | -6.0 | °C | 101.3 kPa | DSC |

| Density ( | 0.903 | g/mL | 25°C | Vibrating Tube |

| Viscosity ( | 1.06 - 2.10 | mPa[2][3][4][5]·s | 20-50°C | Capillary Viscometry |

| Refractive Index ( | 1.466 | - | 20°C | Refractometry |

| Flash Point | 39-42 | °C | Closed Cup | Ignition Test |

Application Insight: The relatively low freezing point (-6°C) compared to Piperazine (106°C) makes 1-MPZ an excellent additive to prevent solvent precipitation in cold-weather CCS operations, a common failure mode in concentrated PZ systems.[1]

Part 2: Phase Equilibrium & Volatility Profile[1]

Accurate vapor pressure data is non-negotiable for predicting solvent loss (amine volatility) in gas scrubbing towers.[1] 1-MPZ exhibits higher volatility than MDEA but lower than MEA.[1]

Vapor Pressure Correlation (Antoine Equation)

The vapor pressure (

Parameters (Valid Range: 3.5°C – 189°C):

Enthalpy of Vaporization ( )[1][7]

-

(at

-

Significance: This value represents the energy penalty for solvent loss during the regeneration cycle (stripper overheads).[1]

Part 3: Calorimetric & Solution Properties[1]

Heat Capacity ( )

The liquid molar heat capacity is a critical parameter for designing heat exchangers in the solvent regeneration loop.[1]

- (298.15 K): 213.9 J/(mol[1]·K)

-

Trend:

increases linearly with temperature, typically modeled as

Acid Dissociation Constants (pKa)

1-MPZ is a diamine with two distinct ionization steps.[1] The steric bulk of the methyl group significantly lowers the basicity of the

| Site | Structure | pKa (25°C) | Role in CO2 Capture |

| Unhindered amine | 9.14 | Primary reaction site (Carbamate formation) | |

| Methyl-substituted | 4.94 | Proton acceptor (Buffer); does not react directly with CO2 |

Part 4: Reactivity with CO2 (The "Promoter" Effect)[1]

In aqueous solutions, 1-MPZ does not behave like a simple amine.[1] It follows a Zwitterion Mechanism where the

Reaction Mechanism Visualization

The following diagram illustrates the thermodynamic pathway of CO2 absorption, highlighting the role of the Zwitterion intermediate.

Caption: Kinetic and thermodynamic pathway of CO2 attack on the secondary amine of 1-MPZ.

Enthalpy of Absorption ( )[1][9][10][11]

-

Value: ~ -70 to -75 kJ/mol CO2 (varies with loading).[1]

-

Comparison: Lower exothermicity than Piperazine (-80 kJ/mol), implying lower regeneration energy requirements while maintaining faster kinetics than MDEA.[1]

Part 5: Experimental Protocols

To validate these properties in-house, use the following self-validating protocols.

Protocol A: Vapor Pressure Determination (Transpiration Method)

Objective: Measure vapor pressure at process temperatures (40-100°C) where static methods fail due to degassing.[1]

-

System Setup: Connect a U-tube saturator containing 1-MPZ to a dry nitrogen gas line.[1] Immerse in a thermostated oil bath (

).[1] -

Equilibration: Flow

carrier gas at varying rates (e.g., 20, 40, 60 mL/min). -

Collection: Condense the vapor in a cold trap (liquid

or dry ice/acetone). -

Quantification: Dissolve condensate in methanol and analyze via GC-FID or weight difference.

-

Calculation:

Where

Protocol B: Heat of Solution via Reaction Calorimetry

Objective: Determine

-

Calibration: Calibrate the isothermal reaction calorimeter using the neutralization of TRIS (tris(hydroxymethyl)aminomethane) with HCl.

-

Baserline: Charge reactor with 1-MPZ/H2O solution. Establish thermal baseline at 40°C.

-

Injection: Inject CO2 gas via mass flow controller.

-

Integration: Integrate the heat flow peak (

) over time. -

Validation: Verify CO2 mass balance by weighing the reactor before and after. Discrepancy must be <1%.[1]

Part 6: Implications for Drug Development & CCS[1]

In Pharmaceutical Synthesis

1-MPZ is a versatile building block (e.g., for fluoroquinolones like Ofloxacin).[1] Its thermochemical stability allows it to be used as a solvent-reactant at elevated temperatures (up to 130°C) without significant degradation, unlike primary amines which may form cyclic ureas or oxidize.[1]

In Carbon Capture

The "Hybrid" Advantage:

-

Kinetic Promoter: The

site reacts with CO2 roughly 2-3x faster than MEA.[1] -

Energy Saver: The methyl group destabilizes the carbamate slightly, allowing CO2 to be stripped at lower temperatures or pressures compared to PZ.[1]

References

-

NIST Chemistry WebBook. Piperazine, 1-methyl- Thermochemical Data.[1][7] National Institute of Standards and Technology.[1][8][7] [Link][1]

-

Yaws, C. L. The Yaws Handbook of Vapor Pressure: Antoine Coefficients.[6] Gulf Professional Publishing.[1] (Data sourced via Knovel/Engineering ToolBox).

-

Gupta, M., et al. (2022).[1][9] Modeling Differential Enthalpy of Absorption of CO2 with Piperazine as a Function of Temperature. Journal of Physical Chemistry B. [Link][1][9][10]

-

Cheméo. Chemical Properties of Piperazine, 1-methyl-.[Link][1]

Sources

- 1. 1-Methylpiperazine | C5H12N2 | CID 53167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Piperazine, 1-methyl- (CAS 109-01-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. N-Methylpiperazine - Wikipedia [en.wikipedia.org]

- 4. 1-Methylpiperazine | 109-01-3 [chemicalbook.com]

- 5. guidechem.com [guidechem.com]

- 6. N-Methyl Piperazine Antoine Constants - Student - Cheresources.com Community [cheresources.com]

- 7. Piperazine, 1-methyl- [webbook.nist.gov]

- 8. N-methylpiperazine -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 9. Modeling Differential Enthalpy of Absorption of CO2 with Piperazine as a Function of Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Using 1-methylpiperazine in N-alkylation reactions

Application Note: Strategic N-Alkylation of 1-Methylpiperazine in Medicinal Chemistry

Abstract

1-Methylpiperazine (1-MP) is a critical secondary amine building block used to enhance the aqueous solubility and pharmacokinetic profiles of lipophilic drug scaffolds (e.g., Sildenafil, Ofloxacin, Imatinib).[1] This guide details the thermodynamic and kinetic principles governing its N-alkylation. It provides validated protocols for nucleophilic aromatic substitution (SNAr), sulfonylation, and direct alkylation, with a specific focus on preventing quaternary ammonium salt formation.[1]

Part 1: Chemical Logic & Mechanistic Grounding

The Nucleophilicity Paradox

Successful alkylation of 1-MP requires distinguishing between its two nitrogen centers:

-

N1 (Tertiary, Methylated): Sterically hindered and less basic in aqueous media.

-

N4 (Secondary, Free Amine): The target nucleophile.

pKa Analysis: Contrary to general acyclic amine trends, the cyclic constraint and solvation effects in 1-MP render the secondary amine (N4) significantly more basic than the tertiary amine (N1).

-

N4-H pKa: ~9.1 (Primary site of protonation and nucleophilic attack)[1]

-

N1-Me pKa: ~5.0

-

Implication: At physiological or basic pH, N4 exists as a free base ready for attack, while N1 remains less reactive.[1] However, in the presence of strong electrophiles (e.g., Methyl Iodide), N1 can still compete, leading to bis-quaternization.[1]

Reaction Pathways

The introduction of the 1-methylpiperazine moiety typically follows one of three pathways depending on the electrophile:

-

SNAr (Nucleophilic Aromatic Substitution): Displacement of a leaving group (F, Cl) on an electron-deficient aromatic ring (e.g., Quinolone antibiotics).[1]

-

Sulfonylation/Acylation: Attack on a sulfonyl or acyl chloride (e.g., Sildenafil).

-

SN2 (Direct Alkylation): Displacement of an alkyl halide/mesylate.

Part 2: Visualizing the Decision Matrix

The following decision tree assists in selecting the optimal protocol based on the electrophile type.

Figure 1: Strategic selection of reaction conditions based on electrophile reactivity.

Part 3: Experimental Protocols

Method A: SNAr for Quinolone Scaffolds (e.g., Ofloxacin Analogues)

Context: Used when attaching 1-MP to an electron-poor aromatic ring.[1] The reaction is driven by heat and solvent polarity.

Reagents:

-

Substrate: 1.0 eq (e.g., 7,8-difluoro-benzoxazine derivative)[1]

-

Nucleophile: 1-Methylpiperazine (2.0 – 3.0 eq)[1]

-

Solvent: DMSO or DMF (Anhydrous)

-

Base: 1-MP acts as its own base, or add Et3N (1.5 eq).[1]

Protocol:

-

Dissolution: Dissolve 1.0 eq of the aryl fluoride substrate in DMSO (5 vol).

-

Addition: Add 2.5 eq of 1-methylpiperazine. Note: Excess amine acts as a hydrofluoric acid scavenger.[1]

-

Heating: Heat the mixture to 80–100°C under N2 atmosphere. Monitor by HPLC.

-

Critical Checkpoint: If conversion stalls, increase temp to 120°C but monitor for degradation.

-

-

Work-up: Cool to room temperature. Pour into ice-water (20 vol). Adjust pH to ~7.0 with dilute HCl if necessary to precipitate the product.

-

Purification: Filter the solid. Recrystallize from Methanol/Acetonitrile.

Method B: Sulfonylation (e.g., Sildenafil Analogues)

Context: Highly exothermic reaction with sulfonyl chlorides. Temperature control is vital to prevent bis-sulfonylation or hydrolysis.[1]

Reagents:

-

Substrate: 1.0 eq (Sulfonyl Chloride derivative)

-

Nucleophile: 1-Methylpiperazine (1.1 eq)[1]

-

Solvent: Water/Acetone mixture or DCM.

Protocol:

-

Preparation: Suspend the sulfonyl chloride substrate in water/acetone (1:1) at 0–5°C .

-

Controlled Addition: Add 1-methylpiperazine dropwise, maintaining internal temperature < 10°C .

-

Reaction: Stir at 0–10°C for 1–2 hours.

-